molecular formula C9H7NO6 B160122 2-(Methoxycarbonyl)-6-nitrobenzoic acid CAS No. 21606-04-2

2-(Methoxycarbonyl)-6-nitrobenzoic acid

Cat. No.: B160122
CAS No.: 21606-04-2
M. Wt: 225.15 g/mol
InChI Key: DJMQLZPEBHSABD-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-6-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6. It is a derivative of benzoic acid, featuring a methoxycarbonyl group (-COOCH3) and a nitro group (-NO2) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by hydrolysis. One common method includes the following steps:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Hydrolysis: The resulting methyl 2-(methoxycarbonyl)-6-nitrobenzoate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(Aminocarbonyl)-6-nitrobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Hydrolysis: this compound.

Scientific Research Applications

2-(Methoxycarbonyl)-6-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-6-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form a carboxylic acid, which can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitrobenzoate: Similar structure but lacks the methoxycarbonyl group.

    2-Nitrobenzoic acid: Similar structure but lacks the methoxycarbonyl group.

    Methyl 4-nitrobenzoate: Nitro group at a different position on the benzene ring.

Uniqueness

2-(Methoxycarbonyl)-6-nitrobenzoic acid is unique due to the presence of both the methoxycarbonyl and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-methoxycarbonyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)5-3-2-4-6(10(14)15)7(5)8(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMQLZPEBHSABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402851
Record name 2-(Methoxycarbonyl)-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21606-04-2
Record name 1-Methyl 3-nitro-1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21606-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methoxycarbonyl)-6-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxycarbonyl)-6-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

To a suspension of 3-nitrophthalic acid (211 g) and methyl orthoformate (127 g) in methanol (420 ml) was added conc. sulfuric acid (20 ml) dropwise with stirring. The reaction mixture was heated under reflux for 18 hours and concentrated to dryness. After addition of water (30 ml) to the residue, the mixture was stirred at 3-10° C. for one hour. The precipitated crystals were recrystallized from ethyl acetate-hexane to give pale yellow prisms (185 g, 82%), m.p. 166-1680° C.
Quantity
211 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

A mixture of 3-nitrophtalic acid [NPA] (660 kg), trimethyl orthoformate (400 kg), concentrated sulfuric acid (115 kg) and methanol (1180 kg) was stirred under reflux at 59-65° C. for about 15-20 hours. The reaction solution was cooled and concentrated under reduced pressure at not more than 40° C. The residue was cooled to not more than 30° C., to which was added water (900 L), and the solution was cooled to not more than 5° C. The precipitated crystals were centrifuged, washed with water and dried at 50° C. for about 50 hours to give methyl 2-carboxy-3-nitrobenzoate [MNA] (666.8 kg, 94.7%).
Quantity
660 kg
Type
reactant
Reaction Step One
Quantity
400 kg
Type
reactant
Reaction Step One
Quantity
115 kg
Type
reactant
Reaction Step One
Quantity
1180 kg
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To MeOH (100 ml) at 0° C. was added acetyl chloride (14.5 mL, 203.4 mmol) and the solution stirred at rt for 1 h. 3-Nitrophthalic acid (25.7 g, 121.7 mmol) was added and the mixture heated at reflux for 22 h. The reaction was cooled to rt and partitioned between water (80 mL) and EtOAc (3×80 mL). The combined organic phase was dried (MgSO4) and solvent removed in vacuo to give the title compound: Data in agreement with previous reports (Roger, M. E.; Averill, B. A. J. Org. Chem. 1986, 51, 3308-3314).
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the molecular structure of 2-(Methoxycarbonyl)-6-nitrobenzoic acid and what are some key structural features?

A1: this compound consists of a benzene ring with three substituents: a nitro group, a carboxylic acid group, and a methoxycarbonyl group. The dihedral angles between the benzene ring and these substituents are as follows []:

    Q2: How does the crystal structure of this compound influence its intermolecular interactions?

    A2: In the crystal structure, this compound molecules are linked together through a network of hydrogen bonds. One classic O—H⋯O hydrogen bond and two non-classical C—H⋯O contacts are observed between adjacent molecules []. These interactions contribute to the formation of a three-dimensional network within the crystal lattice.

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